BDS-I -

BDS-I

Catalog Number: EVT-1493443
CAS Number:
Molecular Formula: C210H297N57O56S6
Molecular Weight: 4708.37 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BDS-1 is a 43 amino acid peptide which was originally isolated from the venom of the sea anemona Anemonia Viridis. BDS-1 was originally described as a highly selective blocker of the rapidly inactivating voltage-gated potassium channel Kv3.4/ KCNC4, a potential therapeutic target for major CNS disorders (Alzheimer and Parkinson diseases). The toxin acts as gating modifiers, mainly by shifting the voltage-dependence of activation. Channel block occurs with high affinity (IC50 of 43 nM) and is rapid and reversible. BDS-1 also blocks the Kv3.1 and Kv3.2 channels albeit with a lower affinity (>200 nM). Finally, in a more recent study, it was demonstrated that BDS-1 is a selective gating activator of the Nav1.7 channel subtype, an important target for pain management. On the human isoform, modulation is witnessed by a drastic slowing of channel inactivation which occurs with an IC50 of 3 nM.
Source and Classification

BDS-I is classified as a neuropeptide and is synthesized from a precursor protein. It was first characterized in studies aiming to explore its effects on neuronal cell viability and apoptosis induced by Aβ. The peptide's unique sequence and structure allow it to interact selectively with ion channels, influencing cellular excitability and survival pathways.

Synthesis Analysis

The synthesis of BDS-I involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The most effective fragment identified through research is BDS-I[1-8], which consists of the N-terminal octapeptide of the full-length peptide. This fragment has been shown to inhibit K V3.4 currents in a concentration-dependent manner, demonstrating its potential as a lead compound for drug development targeting ion channels involved in neurodegeneration .

Technical Details

  • Synthesis Method: Solid-phase peptide synthesis.
  • Key Fragment: BDS-I[1-8].
  • Evaluation Technique: Whole-cell patch clamp technique used to assess K V3.4 current inhibition.
Molecular Structure Analysis

Data Points

  • Sequence: The specific amino acid sequence of BDS-I[1-8] is crucial for its biological activity.
  • Functional Groups: Presence of charged residues that may interact with the channel's pore.
Chemical Reactions Analysis

BDS-I acts primarily through reversible inhibition of K V3.4 channels, preventing the influx of potassium ions that can lead to cellular depolarization and subsequent apoptosis. The mechanism involves binding to the channel and stabilizing it in an inactive state, thereby reducing excitability in neurons exposed to neurotoxic agents like Aβ.

Technical Details

  • Reversible Inhibition: BDS-I can bind and unbind from K V3.4 channels.
  • Impact on Cell Death: Inhibition prevents Aβ-induced caspase-3 activation, a key marker of apoptosis .
Mechanism of Action

BDS-I exerts its effects by modulating ion currents through K V3.4 channels, which are known to be upregulated in response to Aβ exposure. By blocking these channels, BDS-I reduces intracellular potassium depletion, thereby mitigating apoptotic signaling pathways.

Process

  1. Binding: BDS-I binds to K V3.4 channels.
  2. Inhibition: The binding inhibits potassium ion flow.
  3. Neuroprotection: This inhibition prevents Aβ-induced neuronal death by blocking downstream apoptotic pathways.

Data

Research indicates that treatment with BDS-I leads to a significant reduction in cell death markers in neuronal cultures exposed to Aβ .

Physical and Chemical Properties Analysis

BDS-I's physical and chemical properties are significant for its function as a neuroprotective agent:

  • Molecular Weight: Typically around 1,000 Da depending on the specific sequence.
  • Solubility: Soluble in aqueous solutions, facilitating its delivery in biological systems.
  • Stability: Stability under physiological conditions is critical for therapeutic applications.

Relevant Data

Studies have shown that BDS-I maintains its activity over various pH levels and temperatures typical of physiological conditions.

Applications

The primary scientific applications of BDS-I include:

  • Neuroprotection Research: Investigating its role in preventing neuronal death associated with Alzheimer's disease.
  • Drug Development: As a potential lead compound for developing new treatments targeting ion channel dysregulation in neurodegenerative disorders.
  • Biological Studies: Serving as a tool for studying potassium channel function and regulation in neurons.

BDS-I represents a promising avenue for therapeutic intervention in diseases characterized by excitotoxicity and neuronal loss, underscoring the importance of continued research into its mechanisms and potential applications .

Properties

Product Name

BDS-I

Molecular Formula

C210H297N57O56S6

Molecular Weight

4708.37 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.